

4-Aminoantipyrine: A Comprehensive Technical Guide to its Chemical Properties and Reactivity

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Compound of Interest

Compound Name: *Ampyrone*

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Abstract

4-Aminoantipyrine (4-AAP), a pyrazolone derivative and a primary metabolite of the drugs aminopyrine and metamizole, is a versatile compound with significant applications in analytical chemistry and pharmaceutical sciences.^{[1][2]} This technical guide provides an in-depth exploration of the chemical properties and reactivity of 4-Aminoantipyrine, offering a critical resource for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, details experimental protocols, and visualizes reaction pathways to facilitate a comprehensive understanding of this important molecule.

Chemical and Physical Properties

4-Aminoantipyrine, also known as **ampyrone**, is a pale yellow to amber crystalline powder.^[2] It is a stable compound, though it may be sensitive to light.^{[2][3]} The core chemical and physical properties are summarized in the tables below, providing a consolidated reference for laboratory applications.

Table 1: General and Physical Properties

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₃ N ₃ O	[1][4][5]
Molecular Weight	203.24 g/mol	[1][4][5]
CAS Number	83-07-8	[2][4][5]
Appearance	Amber to pale yellow crystalline powder	[2]
Melting Point	105-110 °C	[2][4]
Boiling Point	340 °C	[2]
Density	~1.2 g/cm ³	[6][7]

Table 2: Solubility Data

Solvent	Solubility	Source(s)
Water	Soluble (approx. 500 g/L at 20°C)	[8][9]
Methanol	Soluble	[8]
Ethanol	Soluble	[2]
Benzene	Soluble	[2]
Diethyl Ether	Slightly soluble	[2][8]

Table 3: Spectroscopic Data

Spectroscopic Technique	Key Data Points	Source(s)
^1H NMR	Spectra available in public databases.	[1][10]
^{13}C NMR	Spectra available in public databases.	[1]
Mass Spectrometry (GC-MS)	Key fragments (m/z): 56, 84, 57, 203, 83.	[1]
Infrared (IR) Spectroscopy	Characteristic bands for NH_2 stretching (~ 3437 , 3300 cm^{-1}), CH_3 stretching (~ 2937 , 2850 cm^{-1}), and C=O stretching ($\sim 1678\text{ cm}^{-1}$).	[11]

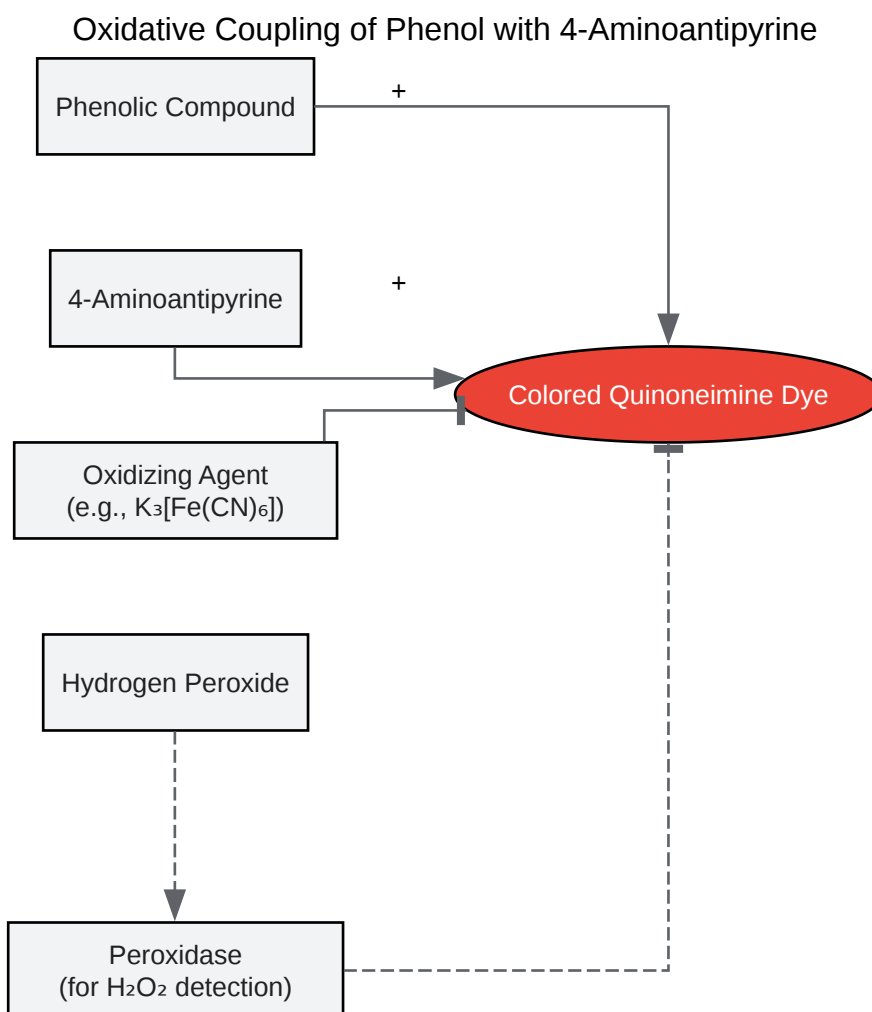
Chemical Reactivity and Key Reactions

The reactivity of 4-Aminoantipyrine is primarily centered around its primary amino group and the pyrazolone ring structure. This makes it a valuable reagent in various chemical transformations, most notably in colorimetric assays and the synthesis of heterocyclic compounds.

Oxidative Coupling for Phenol and Peroxide Detection

A cornerstone application of 4-Aminoantipyrine is in the quantitative determination of phenols and hydrogen peroxide.[1][12] In the presence of an oxidizing agent, such as potassium ferricyanide, and a peroxidase enzyme, 4-AAP undergoes oxidative coupling with phenolic compounds to form a colored quinoneimine dye.[13][14] This reaction, often referred to as the Emerson reaction, is highly sensitive and forms the basis of many spectrophotometric assays.

The general workflow for this reaction is depicted below:



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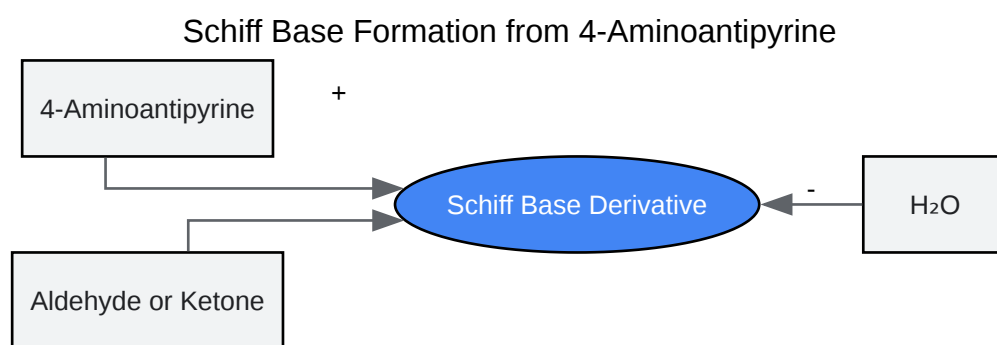
Caption: Workflow for the colorimetric detection of phenols using 4-Aminoantipyrine.

Formation of Schiff Bases and Metal Complexes

The primary amino group of 4-Aminoantipyrine readily condenses with aldehydes and ketones to form Schiff bases.[2][15][16] These Schiff base derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[15][16]

Furthermore, the nitrogen atoms in the pyrazolone ring and the exocyclic amino group act as strong coordination sites, allowing 4-Aminoantipyrine and its Schiff base derivatives to form stable complexes with various transition metals.[2][16] This property is exploited in the development of novel catalysts and therapeutic agents.

The synthesis of Schiff bases from 4-Aminoantipyrine is a straightforward condensation reaction:



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Caption: General reaction scheme for the synthesis of Schiff bases from 4-Aminoantipyrine.

Derivatization Reactions

4-Aminoantipyrine can be used as a derivatizing agent to enhance the analytical detection of certain molecules. For instance, derivatization of small phenolic compounds like 2-chlorophenol with 4-AAP increases the molecular size and adds more binding sites, which can improve the selectivity of analytical techniques such as molecularly imprinted solid-phase extraction.[17]

Experimental Protocols

Synthesis of 4-Aminoantipyrine

A common industrial synthesis method involves the nitrosation of antipyrine, followed by reduction and hydrolysis.[2][18]

Methodology:

- **Nitrosation:** Antipyrine is dissolved in an acidic medium (e.g., sulfuric acid) and treated with a solution of sodium nitrite. The reaction temperature is carefully controlled to facilitate the formation of nitroso-antipyrine.[\[18\]](#)
- **Reduction:** The resulting nitroso-antipyrine is then reduced using a reducing agent such as a mixture of ammonium bisulfite and ammonium sulfite.[\[18\]](#)
- **Hydrolysis and Neutralization:** The reduced intermediate is hydrolyzed, typically by heating in an acidic solution. Finally, the reaction mixture is neutralized with a base like liquid ammonia to precipitate the 4-Aminoantipyrine product.[\[18\]](#)
- **Purification:** The crude product can be purified by crystallization.

General Protocol for the Synthesis of 4-Aminoantipyrine Schiff Bases

The synthesis of Schiff bases from 4-Aminoantipyrine is typically a one-pot reaction.[\[15\]](#)[\[19\]](#)

Methodology:

- **Reactant Mixture:** Equimolar amounts of 4-Aminoantipyrine and the desired aldehyde or ketone are mixed in a suitable solvent (e.g., ethanol) or under solvent-free conditions.[\[15\]](#)
- **Catalysis (Optional):** A catalytic amount of an acid or base can be added to accelerate the reaction.
- **Reaction Conditions:** The mixture is typically stirred at room temperature or heated under reflux for a period ranging from minutes to several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).[\[15\]](#)[\[19\]](#)
- **Isolation and Purification:** Upon completion, the product is isolated by filtration or by the addition of water to induce precipitation. The crude Schiff base can then be purified by recrystallization from a suitable solvent like ethanol.[\[15\]](#)

Protocol for the Colorimetric Determination of Phenols

This protocol is based on the well-established 4-Aminoantipyrine method for water and wastewater analysis.[20]

Methodology:

- **Sample Preparation:** A known volume of the sample containing the phenolic compound is taken.
- **pH Adjustment:** The sample is buffered to a pH between 9.4 and 10.2 using an appropriate buffer solution (e.g., ammonia-ammonium chloride).[20]
- **Reagent Addition:** A solution of 4-Aminoantipyrine is added to the buffered sample, followed by the addition of an oxidizing agent solution, typically potassium ferricyanide.[2][20]
- **Color Development:** The mixture is allowed to react for a specific time (e.g., 3-15 minutes) for the color to develop fully.[20]
- **Extraction (Optional):** For low concentrations of phenols, the resulting colored dye can be extracted into an organic solvent like chloroform to concentrate the analyte and enhance sensitivity.[2][20]
- **Spectrophotometric Measurement:** The absorbance of the colored solution (or the organic extract) is measured at its maximum absorption wavelength (typically around 460-510 nm) against a reagent blank.[14][20] The concentration of the phenol is then determined from a calibration curve prepared with standard phenol solutions.

Safety and Handling

4-Aminoantipyrine is considered harmful if swallowed and can cause skin and eye irritation.[6][21] It is important to handle the compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[8][22] For disposal, it should be done in accordance with local regulations; small quantities may be heavily diluted with water before disposal.[6]

Conclusion

4-Aminoantipyrine remains a compound of significant interest due to its versatile reactivity and broad utility in both analytical and synthetic chemistry. Its well-characterized chemical properties make it a reliable reagent, particularly in colorimetric assays for phenols and peroxides. The ability to readily form Schiff bases and metal complexes continues to drive research into new therapeutic agents and materials. This guide provides a foundational technical overview to support and inspire further innovation in the application of 4-Aminoantipyrine.

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References

- 1. 4-Aminoantipyrine | C₁₁H₁₃N₃O | CID 2151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Aminoantipyrine | 83-07-8 [chemicalbook.com]
- 3. 83-07-8 CAS MSDS (4-Aminoantipyrine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 4-氨基安替比林 reagent grade | Sigma-Aldrich [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. 4-Aminoantipyrine - Sciencemadness Wiki [sciencemadness.org]
- 7. 4-Aminoantipyrine | CAS#:83-07-8 | Chemsrce [chemsrc.com]
- 8. 4-Aminoantipyrine, 97% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. 4-Aminoantipyrine CAS#: 83-07-8 [m.chemicalbook.com]
- 10. 4-Aminoantipyrine(83-07-8) ¹H NMR [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. 4-Aminoantipyrine: Analytical Reagent with Biological and Catalytic Applications_Chemicalbook [chemicalbook.com]
- 13. cdnsiencepub.com [cdnsiencepub.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. chemrevlett.com [chemrevlett.com]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. Derivatization of 2-chlorophenol with 4-amino-anti-pyrine: a novel method for improving the selectivity of molecularly imprinted solid phase extraction of 2-chlorophenol from water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. alfa-chemical.com [alfa-chemical.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. lobachemie.com [lobachemie.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
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